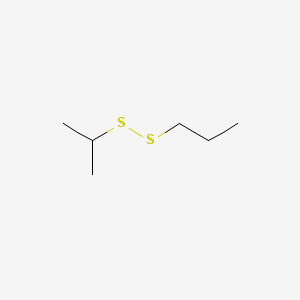

Isopropyl propyl disulfide

Description

Isopropyl propyl disulfide (C6H14S2) is an organosulfur compound characterized by a disulfide bond (–S–S–) linking an isopropyl (–CH(CH3)2) and a propyl (–CH2CH2CH3) group. It is a volatile compound predominantly found in Allium species, including onions (Allium cepa), shallots (Allium ascalonicum), and Allium macrostemon (Chinese chive) . Its presence contributes to the pungent aroma and flavor of these plants, with concentrations varying significantly depending on geographical origin, cultivation conditions, and analytical methods . For instance, in A. macrostemon essential oil from Shenyang, China, it constitutes 10.6% of the volatile profile, whereas in dried onion samples, it is detected at trace levels (0.04%) .

Properties

CAS No. |

33672-51-4 |

|---|---|

Molecular Formula |

C6H14S2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

1-(propan-2-yldisulfanyl)propane |

InChI |

InChI=1S/C6H14S2/c1-4-5-7-8-6(2)3/h6H,4-5H2,1-3H3 |

InChI Key |

YCBVTHJPQCNICU-UHFFFAOYSA-N |

SMILES |

CCCSSC(C)C |

Canonical SMILES |

CCCSSC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences and Research Findings

Abundance in Natural Sources: Dipropyl disulfide is the most abundant disulfide in Allium species, constituting up to 49.77% in dried onion , whereas this compound is a minor component (<1%) in most samples except A. macrostemon . Methyl propyl disulfide dominates in A. macrostemon essential oil (47.2%) but is absent in garlic .

Biological Activities: Dipropyl disulfide and diallyl disulfide exhibit well-documented antifungal and pesticidal properties . Methyl propyl disulfide shows larvicidal efficacy against mosquito larvae (LC50 = 12.3 μg/mL) .

Thermal and Chemical Stability :

- Disulfides with allyl groups (e.g., diallyl disulfide ) are less stable during thermal processing than alkyl derivatives like dipropyl disulfide .

- This compound and ethyl propyl disulfide degrade into thiosulfinates and trisulfides under high temperatures, altering flavor profiles .

Data Tables Supporting Comparative Analysis

Table 1: Volatile Disulfide Composition in Selected Allium Species

Q & A

Q. What are the established synthesis routes for isopropyl propyl disulfide, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution using bromopropane and disodium disulfide in propanol under reflux . Alternative methods include iodine-mediated coupling of thiols or thermal decomposition of sodium propyl sulfide precursors. Optimization requires precise control of stoichiometry, solvent polarity, and temperature to minimize byproducts like methyl-γ-propyl disulfide or γ-propyl allyl disulfide, which are common in disulfide synthesis . Reaction progress should be monitored via GC-MS or TLC with iodine staining for thiol/disulfide detection.

Q. How can researchers distinguish this compound from structurally similar disulfides (e.g., allyl propyl disulfide) using spectroscopic methods?

- NMR : The methyl group in the isopropyl moiety (δ ~1.2 ppm for CH₃) and propyl chain (δ 0.9–1.1 ppm for terminal CH₃) produce distinct splitting patterns. Allylic protons in allyl derivatives appear at δ 5.2–5.8 ppm, absent in this compound .

- Mass Spectrometry : The molecular ion peak at m/z 150.31 (C₆H₁₄S₂) and fragmentation patterns (e.g., loss of CH₃ or C₃H₇ groups) differentiate it from isomers .

Q. What toxicological thresholds exist for this compound in aquatic environments, and how reliable are these guidelines?

Freshwater toxicity studies report a 96-h LC₅₀ of 8310 µg/L for Pimephales promelas. A low-reliability trigger value of 8 µg/L (AF = 1000) is adopted due to limited data . These values are interim; researchers should supplement with acute/chronic assays (e.g., OECD 203/210) and species-specific testing to improve reliability.

Advanced Research Questions

Q. How do correlations between this compound and related disulfides (e.g., di-γ-propyl disulfide) inform experimental design in plant metabolomics?

In onion pungency studies, di-γ-propyl disulfide correlates strongly with total disulfide content (r = 0.9628) but inversely with γ-propyl allyl disulfide (r = -0.7927) . Experimental designs should:

- Use HPLC-MS to quantify disulfide profiles across cultivars (e.g., "Sun-spice" onions).

- Apply multivariate analysis (PCA/PLS) to link chemical composition with sensory data (e.g., pungency scores).

- Account for enzymatic degradation during extraction, which alters disulfide ratios .

Q. What methodological challenges arise when analyzing this compound in biological matrices, and how can they be mitigated?

- Matrix Interference : Lipids and proteins in blood/tissue samples can bind disulfides. Use solid-phase extraction (C18 columns) with acetonitrile elution to isolate the compound .

- Oxidative Instability : Thiol-disulfide exchange occurs rapidly. Add EDTA to chelate metal catalysts and analyze samples under inert atmospheres .

- Quantification Limits : LC-ESI-MS/MS with MRM transitions (e.g., 150 → 89) improves sensitivity to ng/mL levels .

Q. How can contradictory data on this compound’s hypoglycemic activity be resolved in pharmacological studies?

Allyl propyl disulfide (a structural analog) competes with insulin at hepatic inactivation sites, lowering blood glucose . Contradictions may arise from:

- Dose-Dependency : Test multiple concentrations (e.g., 0.1–10 mg/kg) in vivo (rodent models) with glucose tolerance assays.

- Isomer Purity : Ensure ≥95% purity via preparative HPLC to exclude confounding effects of allyl/propyl disulfide mixtures .

- Mechanistic Studies : Use siRNA knockdown of insulin-degrading enzyme (IDE) to validate target specificity .

Methodological Recommendations

- Synthesis : Optimize reflux time (≥6 hrs) and use anhydrous propanol to enhance yield .

- Analysis : Pair GC-MS with sulfur-specific detectors (e.g., PFPD) for trace disulfide quantification .

- Toxicology : Adopt OECD 203 guidelines for fish assays and include Daphnia magna for ecotoxicological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.